Ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a 3,5-dimethoxyphenyl group at the 5-position of the pyrazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1h-pyrazolo[3,4-b]pyridine (apck110), have been extensively researched as kit kinase inhibitors .
Mode of Action
Based on the structural similarity to apck110, it might interact with its targets in a similar manner
Biochemical Pathways
For instance, APcK110, a Kit kinase inhibitor, would affect pathways regulated by Kit kinase .
Result of Action
Based on the structural similarity to apck110, it might have similar effects
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the condensation of 3,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group or the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce hydropyrazole esters. Substitution reactions can result in a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-phenyl-1H-pyrazole-4-carboxylate: Similar structure but lacks the methoxy groups on the phenyl ring.
Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: Contains a single methoxy group on the phenyl ring.
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylate: Methoxy groups are positioned differently on the phenyl ring.
Uniqueness
Ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of two methoxy groups at the 3 and 5 positions of the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(17)12-8-15-16-13(12)9-5-10(18-2)7-11(6-9)19-3/h5-8H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOZITDPEPVIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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